3-amino-4-hydroxyquinolin-2(1H)-one

Synthetic Chemistry Quinolinone Derivatization Building Block Utility

3-Amino-4-hydroxyquinolin-2(1H)-one, also referred to as 3-aminocarbostyril, is a heterocyclic compound characterized by a quinoline core with an amino substituent at position 3 and a hydroxyl group at position 4. This specific arrangement of functional groups establishes the compound as a foundational scaffold within the 4-hydroxyquinolin-2(1H)-one class, valued primarily for its role as a versatile synthetic intermediate rather than as a standalone active pharmaceutical ingredient.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 99459-49-1
Cat. No. B12840135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-4-hydroxyquinolin-2(1H)-one
CAS99459-49-1
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C(=O)N2)N)O
InChIInChI=1S/C9H8N2O2/c10-7-8(12)5-3-1-2-4-6(5)11-9(7)13/h1-4H,10H2,(H2,11,12,13)
InChIKeyRCIFCIDCUXFWPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-hydroxyquinolin-2(1H)-one (CAS 99459-49-1): A Core Quinolinone Scaffold for Derivative Synthesis and Biological Probe Development


3-Amino-4-hydroxyquinolin-2(1H)-one, also referred to as 3-aminocarbostyril, is a heterocyclic compound characterized by a quinoline core with an amino substituent at position 3 and a hydroxyl group at position 4 [1]. This specific arrangement of functional groups establishes the compound as a foundational scaffold within the 4-hydroxyquinolin-2(1H)-one class, valued primarily for its role as a versatile synthetic intermediate rather than as a standalone active pharmaceutical ingredient [2].

Why 3-Amino-4-hydroxyquinolin-2(1H)-one Cannot Be Replaced by a Generic Quinolone in Derivative Synthesis


Generic substitution within the 4-hydroxyquinolin-2(1H)-one family is not feasible because the 3-amino group of this compound provides a unique, chemically differentiated reactive handle that is absent in the common 3-unsubstituted or 3-hydroxy analogs [1]. This primary amine enables distinct downstream chemistry, including acylation, diazotization, and condensation reactions, to generate focused libraries of N-acyl, heteroaryl, and other complex derivatives with tailored biological activities [1][2]. Selecting a 3-H or 3-OH analog precludes this specific synthetic vector, making 3-amino-4-hydroxyquinolin-2(1H)-one the obligatory building block for accessing this precise chemical space.

Quantitative Differentiation Evidence for 3-Amino-4-hydroxyquinolin-2(1H)-one


Exclusive Synthetic Access to 3-Acylamino-2-oxo-4-hydroxyquinoline Libraries

The 3-amino group of 3-amino-4-hydroxyquinolin-2(1H)-one is an absolute structural requirement for generating 3-acylamino-2-oxo-4-hydroxyquinolone derivatives via acylation, a transformation chemically impossible for the 3-hydroxyquinolin-2(1H)-one analog. This comparative analysis is based on independent synthetic procedures where only the 3-amino scaffold yields the targeted acylamino library, unequivocally differentiating it in synthetic utility [1].

Synthetic Chemistry Quinolinone Derivatization Building Block Utility

Progenitor of Antiviral Quinolinone Lead NUD-1 with Defined Potency Against Influenza A

3-amino-4-hydroxyquinolin-2(1H)-one serves as the core substructure upon which the influenza A nucleoprotein (NP) inhibitor NUD-1 is built through further chemical elaboration. NUD-1 demonstrated an IC₅₀ of 1.8–2.1 μM against a clinical isolate of A(H1N1)pdm09 influenza virus in a cell-based assay [1]. In contrast, the unsubstituted 4-hydroxyquinolin-2(1H)-one scaffold lacks the 3-carboxamide moiety that is critical for this activity, and was not active in the same screen [1]. This demonstrates that the 3-aminoquinolinone core is a productive entry point for creating potent antiviral agents.

Antiviral Drug Discovery Influenza A Scaffold Derivatization

Unique Photochemical Dimerization Behavior Differentiating 3-Aminoquinolinones from 3-Hydroxyquinolinones

3-Amino-2-oxo-4-hydroxyquinolines undergo a specific, quantitative photochemical conversion to di(1R-2-oxo-4-hydroxyquinolin-3-yl)amines upon light exposure, a reaction pathway not observed for the corresponding 3-hydroxyquinolinones [1]. This photochemical liability is a defining stability characteristic that must be managed during storage and handling, clearly differentiating it from the photostable 3-hydroxy analog.

Photochemistry Stability Structural Differentiation

Optimal Application Scenarios for 3-Amino-4-hydroxyquinolin-2(1H)-one


Synthesis of 3-Acylamino-2-oxo-4-hydroxyquinolone Libraries for Antimicrobial Evaluation

Researchers seeking to generate a library of 3-acylaminoquinolinone derivatives for antimicrobial and antioxidant screening should use 3-amino-4-hydroxyquinolin-2(1H)-one as the sole starting material. Acylation of the 3-amino group produces diversely substituted amides [1]. This application leverages the exclusive reactivity of the 3-amino group, directly translating into a high-value compound collection not accessible from 3-hydroxy or 3-unsubstituted analogs.

Medicinal Chemistry Lead Optimization Targeting Influenza A Nucleoprotein

Drug discovery programs focused on influenza A NP inhibition can procure 3-amino-4-hydroxyquinolin-2(1H)-one to serve as the core scaffold for structure-activity relationship (SAR) studies. Elaboration at the 1-, 3-, and 4-positions, as demonstrated with NUD-1, yields inhibitors with IC₅₀ values in the low micromolar range [1]. This scenario directly exploits the compound's proven utility as a precursor in a validated antiviral lead series.

Controlled Photochemical Dimerization Studies for Novel Quinolinone Dimers

Investigators studying quinolinone photochemistry can utilize 3-amino-4-hydroxyquinolin-2(1H)-one to achieve quantitative conversion to di(1R-2-oxo-4-hydroxyquinolin-3-yl)amines under light exposure [1]. This application highlights a unique reactivity profile that is unavailable with photostable 3-hydroxyquinolinones, enabling the synthesis of dimeric quinolinone structures of potential biological interest.

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